molecular formula C48H72O6 B1642680 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene CAS No. 156244-98-3

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene

Cat. No. B1642680
Key on ui cas rn: 156244-98-3
M. Wt: 745.1 g/mol
InChI Key: IUYYUSKHZOXORT-UHFFFAOYSA-N
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Patent
US06689290B2

Procedure details

Anhydrous iron chloride (4.7 g, 28.9 mmol) was added to a stirred mixture of 2-acetoxy-1-hexyloxybenzene (3.4 g, 14.4 mmol) and 3,3′,4,4′-tetrahexyloxybiphenyl (4.0 g, 7.2 mmol) in dichloromethane. The mixture was stirred for 5 h and poured onto methanol (300 ml). The resultant precipitate was filtered off and saponified with potassium carbonate in ethanol (5% water) under reflux for over night. After cooling, water (50 ml) was added and the product was extracted with dichloromethane, dried (MgSO4), concentrated and purified by column chromatography on silica gel using dichloromethane and petroleum spirit (1:1) as eluent and then recrystallised from ethanol to yield a white solid (3.59 g, 67%). Found: C, 77.30; H, 9.85. C48H72O6 requires C, 77.38; H, 9.74. δH (CHCl3) 7.96 (s, 1H, ArH), 7.83-7.82 (m, 4H, ArH), 7.77 (s, 1H, ArH), 5.92 (1H, s, OH), 4.31-4.18 (m, 10H, OCH2), 1.99-1.92 (m, 10H, CH2), 1.58-1.55 (m, 10H, CH2), 1.46-1.38 (m, 20H, CH2), 0.97-0.83 (15H, m, CH3).
Name
2-acetoxy-1-hexyloxybenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetrahexyloxybiphenyl
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
iron chloride
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Yield
67%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])(=O)C.[CH2:18]([O:24][C:25]1[CH:26]=[C:27]([C:38]2[CH:43]=[CH:42][C:41]([O:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])=[C:40]([O:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH:39]=2)[CH:28]=[CH:29][C:30]=1[O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>ClCCl.[Fe](Cl)Cl>[OH:4][C:5]1[C:6]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:7][C:8]2[C:43]3[C:38](=[CH:39][C:40]([O:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])=[C:41]([O:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])[CH:42]=3)[C:27]3[C:28](=[CH:29][C:30]([O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])=[C:25]([O:24][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:26]=3)[C:9]=2[CH:10]=1

Inputs

Step One
Name
2-acetoxy-1-hexyloxybenzene
Quantity
3.4 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)OCCCCCC
Name
3,3′,4,4′-tetrahexyloxybiphenyl
Quantity
4 g
Type
reactant
Smiles
C(CCCCC)OC=1C=C(C=CC1OCCCCCC)C1=CC(=C(C=C1)OCCCCCC)OCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
iron chloride
Quantity
4.7 g
Type
catalyst
Smiles
[Fe](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto methanol (300 ml)
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for over night
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
water (50 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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